

Application Notes and Protocols: MCA-AVLQSGFR-Lys(Dnp)-Lys-NH₂ in Drug Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MCA-AVLQSGFR-Lys(Dnp)-Lys-NH₂

Cat. No.: B12360228

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

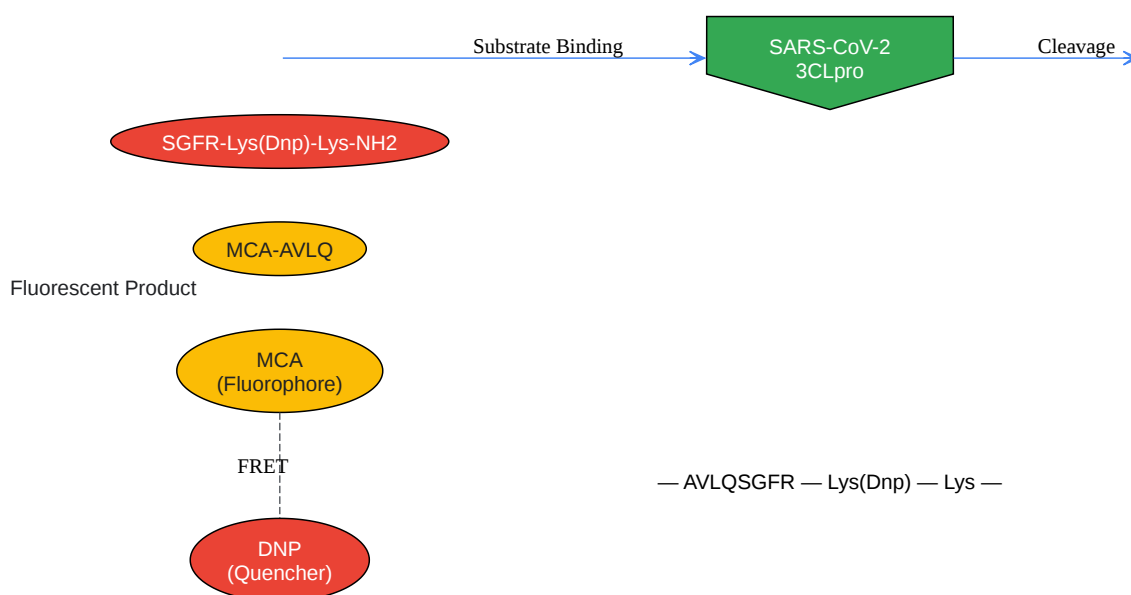
Introduction

MCA-AVLQSGFR-Lys(Dnp)-Lys-NH₂ is a highly specific and sensitive fluorogenic substrate designed for the continuous assay of severe acute respiratory syndrome coronavirus (SARS-CoV) main protease (Mpro) and its highly homologous counterpart in SARS-CoV-2, the 3C-like protease (3CLpro). These proteases are essential for viral replication, making them prime targets for the development of antiviral therapeutics. This substrate utilizes the principle of Förster Resonance Energy Transfer (FRET) to monitor enzymatic activity, providing a robust platform for high-throughput screening (HTS) of potential inhibitors.

The substrate consists of a peptide sequence (AVLQSGFR) derived from the autoprocessing cleavage site of SARS-CoV Mpro. This sequence is flanked by a fluorescent donor, 7-methoxycoumarin-4-acetyl (MCA), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In its intact state, the proximity of the Dnp quencher to the MCA fluorophore results in a low fluorescence signal. Upon enzymatic cleavage between the glutamine (Q) and serine (S) residues within the recognition sequence, the MCA and Dnp moieties are separated. This separation disrupts the FRET, leading to a significant increase in fluorescence intensity that can be monitored in real-time.

Principle of the FRET-Based Assay

The enzymatic cleavage of the **MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2** substrate by SARS-CoV Mpro or SARS-CoV-2 3CLpro forms the basis of a sensitive detection method for protease activity and for the screening of inhibitors.



[Click to download full resolution via product page](#)

Caption: Mechanism of the FRET-based assay using **MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2**.

Quantitative Data

Kinetic Parameters for SARS-CoV-2 3CLpro

The Michaelis-Menten constant (K_m) and catalytic rate constant (k_{cat}) are crucial for characterizing the enzyme-substrate interaction and for designing effective inhibitor screening assays. The reported values for SARS-CoV-2 3CLpro with **MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2** can vary depending on the assay conditions and the presence of fusion tags on the recombinant enzyme.

Enzyme	K_m (μM)	k_{cat} (s^{-1})	k_{cat}/K_m ($M^{-1}s^{-1}$)	Reference
SARS-CoV-2 Mpro	1.41	-	28,500	[1]
SARS-CoV Mpro	-	-	26,500	[1]
SARS-CoV-2 3CLpro	16 - 19	-	-	

Note: The presence of affinity tags (e.g., His-tag) can influence the kinetic parameters.

IC50 Values of Reference Inhibitors

The half-maximal inhibitory concentration (IC_{50}) is a standard measure of the potency of an inhibitor. The following table summarizes the IC_{50} values for some known inhibitors of SARS-CoV-2 3CLpro determined using the **MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2** substrate.

Inhibitor	IC50 (μM)	Assay Conditions	Reference
Ebselen	0.67	-	
Tideglusib	1.55	-	
Carmofur	1.82	-	
Thimerosal	0.6	0.5 μM Mpro, 10 μM substrate	
Phenylmercuric acetate	0.4	0.5 μM Mpro, 10 μM substrate	
GC-376	5.13 ± 0.41	Pre-incubation for 30 min at RT	[2]
IMB63-8G	16.27 ± 0.62	Pre-incubation for 30 min at RT	[2]
IMB84-8D	24.25 ± 3.35	Pre-incubation for 30 min at RT	[2]
IMB26-11E	32.48 ± 5.19	Pre-incubation for 30 min at RT	[2]
IMB96-2A	38.36 ± 6.16	Pre-incubation for 30 min at RT	[2]

Experimental Protocols

Materials and Reagents

- Enzyme: Recombinant, purified SARS-CoV-2 3CLpro (or SARS-CoV Mpro).
- Substrate: **MCA-AVLQSGFR-Lys(Dnp)-Lys-NH₂**.
- Assay Buffer: 50 mM Tris-HCl (pH 7.3), 1 mM EDTA is a commonly used buffer. Other buffers such as HEPES and phosphate buffers have also been reported. The addition of reducing agents like 1 mM DTT can be beneficial.
- Inhibitors: Test compounds and a known reference inhibitor (e.g., GC-376).

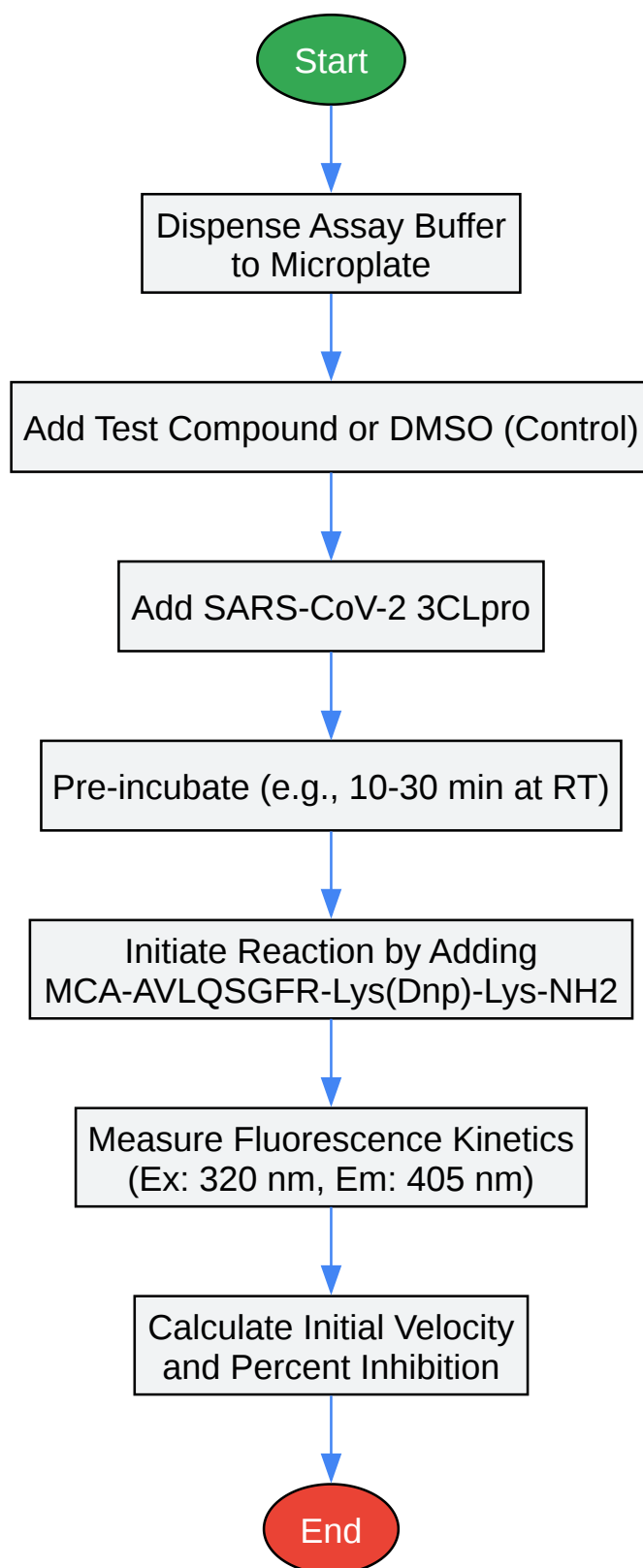
- Solvent: DMSO for dissolving substrate and inhibitors.
- Microplates: Black, 96-well or 384-well, low-volume microplates are recommended to minimize background fluorescence.
- Plate Reader: A fluorescence plate reader capable of excitation at ~320 nm and emission detection at ~405 nm.

Preparation of Stock Solutions

- Enzyme Stock: Prepare a concentrated stock solution of the protease in a suitable storage buffer (e.g., 20 mM Tris pH 7.8, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, and 50% glycerol) and store at -80°C.
- Substrate Stock: Dissolve **MCA-AVLQSGFR-Lys(Dnp)-Lys-NH₂** in 100% DMSO to a final concentration of 10 mM. Store protected from light at -20°C.
- Inhibitor Stock: Dissolve test compounds and reference inhibitors in 100% DMSO to a final concentration of 10 mM.

High-Throughput Screening (HTS) Assay Protocol

This protocol is a general guideline and may require optimization based on the specific enzyme preparation and instrumentation.



[Click to download full resolution via product page](#)

Caption: A typical workflow for a high-throughput screening assay.

Step-by-Step Procedure:

- Assay Plate Preparation:
 - To each well of a 96-well microplate, add the appropriate volume of assay buffer.
 - Add 1 μL of the test compound or reference inhibitor (or DMSO for control wells) to the respective wells.
- Enzyme Addition:
 - Dilute the enzyme stock to the desired working concentration (e.g., 30 nM final concentration) in assay buffer.
 - Add the diluted enzyme solution to all wells except the "no enzyme" control wells.
- Pre-incubation:
 - Gently mix the plate and pre-incubate for 10-30 minutes at room temperature. This step allows for the binding of inhibitors to the enzyme.
- Reaction Initiation:
 - Prepare a working solution of the substrate by diluting the 10 mM stock in assay buffer to the desired final concentration (e.g., 20 μM).
 - Initiate the enzymatic reaction by adding the substrate solution to all wells.
- Fluorescence Measurement:
 - Immediately place the microplate in the fluorescence plate reader.
 - Measure the increase in fluorescence intensity over time (e.g., every 35 seconds for 3.5 minutes) using an excitation wavelength of approximately 320 nm and an emission wavelength of approximately 405 nm.
- Data Analysis:

- Determine the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the progress curve.
- Calculate the percent inhibition for each test compound using the following formula: % Inhibition = $[1 - (V_{\text{inhibitor}} / V_{\text{control}})] * 100$ where $V_{\text{inhibitor}}$ is the initial velocity in the presence of the test compound and V_{control} is the initial velocity in the presence of DMSO.
- For active compounds, perform dose-response experiments to determine the IC50 value.

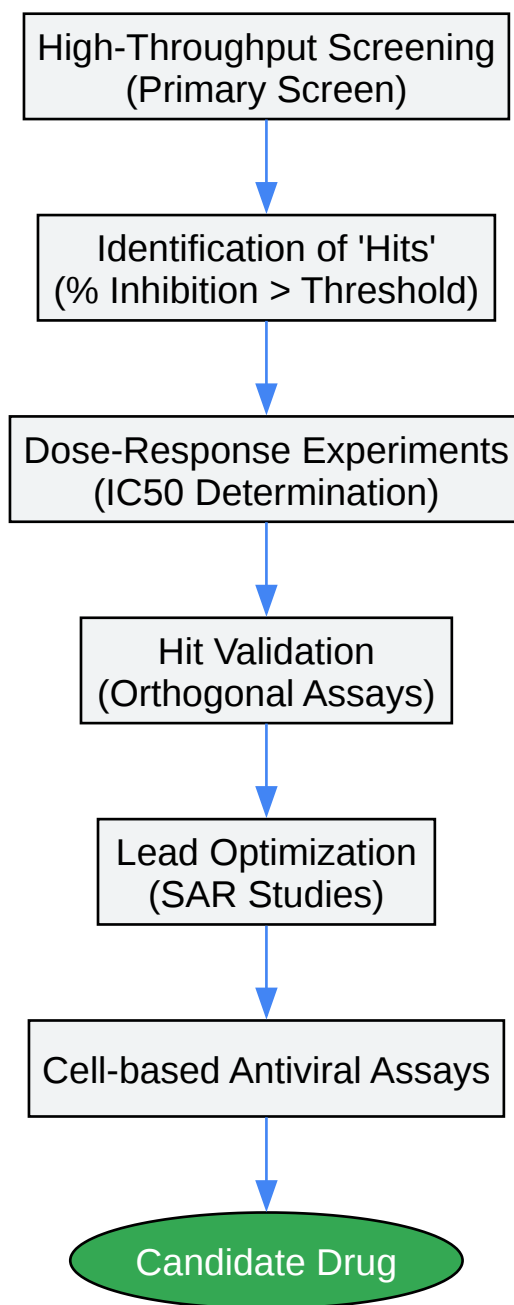
Assay Optimization

To ensure a robust and reliable assay, several parameters should be optimized:

- **Enzyme Concentration:** Titrate the enzyme concentration to achieve a linear reaction rate for a sufficient duration.
- **Substrate Concentration:** The substrate concentration is typically kept at or below the K_m value to maximize sensitivity for competitive inhibitors.
- **DMSO Tolerance:** Determine the maximum concentration of DMSO that does not significantly affect enzyme activity. Typically, final DMSO concentrations should be kept below 1-2%.
- **Buffer Composition:** The choice of buffer, pH, and the inclusion of additives like salts and reducing agents can impact enzyme stability and activity. A systematic evaluation of these components is recommended.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical flow of identifying and characterizing inhibitors of SARS-CoV-2 3CLpro using the FRET-based assay.



[Click to download full resolution via product page](#)

Caption: The drug discovery pipeline for SARS-CoV-2 3CLpro inhibitors.

Conclusion

MCA-AVLQSGFR-Lys(Dnp)-Lys-NH₂ is a valuable tool for the discovery and characterization of inhibitors targeting SARS-CoV Mpro and SARS-CoV-2 3CLpro. Its use in a FRET-based assay provides a sensitive, continuous, and high-throughput method for identifying potential

antiviral lead compounds. The protocols and data presented here offer a comprehensive guide for researchers in the field of drug discovery to effectively utilize this substrate in their efforts to combat coronavirus infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Assay in Summary_ki [w.bindingdb.org]
- 2. europeanreview.org [europeanreview.org]
- To cite this document: BenchChem. [Application Notes and Protocols: MCA-AVLQSGFR-Lys(Dnp)-Lys-NH₂ in Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12360228#use-of-mca-avlqsgfr-lys-dnp-lys-nh2-in-drug-discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com